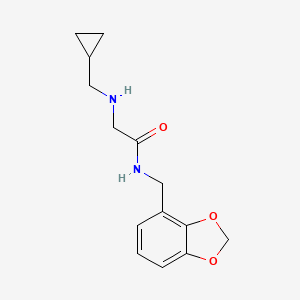![molecular formula C16H17N3O2 B7587367 3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide, also known as N-(2-amino-2-phenylacetyl)-N-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide or NAM-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide involves the inhibition of various signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. NAM-1 has been shown to inhibit the phosphorylation of Akt and mTOR, which are key regulators of cell proliferation and survival. NAM-1 also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, NAM-1 inhibits the activation of JAK/STAT signaling, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide include the inhibition of cell proliferation and migration, the modulation of neurotrophic factors, and the reduction of inflammation. NAM-1 has been shown to inhibit the proliferation and migration of cancer cells by targeting the Akt/mTOR signaling pathway. In neurodegenerative diseases, NAM-1 has been shown to protect against neuronal damage and improve cognitive function by modulating the levels of neurotrophic factors. In inflammatory disorders, NAM-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit multiple signaling pathways. However, the limitations of using NAM-1 in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For research on 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamidemethylbenzamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. In addition, further studies are needed to elucidate the mechanism of action of NAM-1 and to identify potential biomarkers for patient selection and monitoring. Finally, the development of NAM-1 analogs with improved efficacy and safety profiles may lead to the development of novel therapeutics for various diseases.
合成法
The synthesis of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide involves several steps, including the reaction of 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzoic acid with 3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethyl-2-(phenylamino)acetamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate compound. This intermediate is then treated with trifluoroacetic acid (TFA) to yield the final product.
科学的研究の応用
3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, NAM-1 has been shown to inhibit the proliferation and migration of cancer cells by targeting the Akt/mTOR signaling pathway. In neurodegenerative diseases, NAM-1 has been shown to protect against neuronal damage and improve cognitive function by modulating the levels of neurotrophic factors. In inflammatory disorders, NAM-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18-15(20)12-8-5-9-13(10-12)19-16(21)14(17)11-6-3-2-4-7-11/h2-10,14H,17H2,1H3,(H,18,20)(H,19,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXRQMUMUBHMKX-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)[C@@H](C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)

![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
